molecular formula C25H31NO4 B1427066 (R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate CAS No. 149709-59-1

(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate

Cat. No. B1427066
M. Wt: 409.5 g/mol
InChI Key: QOCQMJHAWNNWAV-BKELBIJQSA-N
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Description

The compound “(R,E)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group is known for its stability and ease of removal under acidic conditions .


Synthesis Analysis

The synthesis of such compounds often involves the use of amino acid ionic liquids (AAILs), particularly those derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . These AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has also been described .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The tert-butoxycarbonyl group is a key component of the molecule, acting as a protecting group for the amino part of the molecule .


Chemical Reactions Analysis

In terms of chemical reactions, the Boc group can be removed under acidic conditions, a process known as deprotection . This process is crucial in the synthesis of peptides from amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the Boc group suggests that it would have the properties typical of other Boc-protected compounds, such as stability under certain conditions and reactivity under acidic conditions .

Scientific Research Applications

Biodegradation of Ether Compounds

  • Thornton et al. (2020) review the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, identifying microorganisms capable of degrading ETBE under aerobic conditions and discussing the potential for bioaugmentation and biostimulation of ETBE degradation in groundwater (Thornton et al., 2020).

Thermophysical Properties of Ether Mixtures

  • Marsh et al. (1999) provide a comprehensive review of thermophysical property measurements of mixtures containing ethers like MTBE, TAME, and ETBE with non-polar solvents, which are used as gasoline additives (Marsh et al., 1999).

Microbial Degradation of Oxygenates

  • Schmidt et al. (2004) discuss the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol in the subsurface, examining the degradation processes under various redox conditions and the potential of intrinsic biodegradation at gasoline-contaminated sites (Schmidt et al., 2004).

Catalytic Kinetic Resolution

  • Pellissier (2011) reviews the advances in catalytic non-enzymatic kinetic resolution, highlighting the development of chiral catalysts for asymmetric reactions and their importance in organic synthesis (Pellissier, 2011).

Future Directions

The use of Boc-protected amino acids and their derivatives in organic synthesis, particularly in peptide synthesis, is a well-established field with ongoing research . Future directions could include the development of more efficient synthesis methods, the exploration of new reactions, and the design of new Boc-protected compounds for specific applications.

properties

IUPAC Name

ethyl (E,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-16,22H,6,17H2,1-5H3,(H,26,28)/b18-16+/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCQMJHAWNNWAV-BKELBIJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate

CAS RN

149709-59-1
Record name (R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate
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(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate
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(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate
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(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate
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(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate
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(R,E)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate

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